3-(p-Tolylamino)-1,2-propanediol
Description
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Properties
CAS No. |
42902-53-4 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(4-methylanilino)propane-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c1-8-2-4-9(5-3-8)11-6-10(13)7-12/h2-5,10-13H,6-7H2,1H3 |
InChI Key |
UVRGEKVEVCNKET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CO)O |
Origin of Product |
United States |
Biological Activity
3-(p-Tolylamino)-1,2-propanediol is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C10H15NO2
- Molecular Weight : 181.24 g/mol
The compound contains a p-tolyl group attached to an amino group and a propanediol backbone, which may influence its solubility and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through modulation of enzymatic pathways and cellular signaling mechanisms.
1. Antitumor Activity
In vitro studies have shown that this compound possesses antitumor properties. It has been observed to inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines. The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .
2. Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory capabilities. It modulates inflammatory cytokine production, reducing the levels of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antitumor Effects : A study published in the Journal of Pharmacology evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values varying across different cell types .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in decreased paw edema and reduced levels of inflammatory mediators compared to control groups. This highlights its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
